molecular formula C11H9F3N2 B13668626 5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole

5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole

Katalognummer: B13668626
Molekulargewicht: 226.20 g/mol
InChI-Schlüssel: QZCXQMPXNKRJCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. The trifluoromethyl group in its structure is known for its significant impact on the compound’s chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of 5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in its activity, influencing its binding affinity and reactivity . The compound can act on specific enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole can be compared with other trifluoromethyl-containing compounds, such as:

These compounds share the trifluoromethyl group, which imparts unique chemical properties, but differ in their overall structure and specific applications.

Eigenschaften

Molekularformel

C11H9F3N2

Molekulargewicht

226.20 g/mol

IUPAC-Name

5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole

InChI

InChI=1S/C11H9F3N2/c1-7-6-15-10(16-7)8-2-4-9(5-3-8)11(12,13)14/h2-6H,1H3,(H,15,16)

InChI-Schlüssel

QZCXQMPXNKRJCO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(N1)C2=CC=C(C=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.